(3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a pyrrolidine ring. Pyrazole is a five-membered ring with two nitrogen atoms. Oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom. Pyrrolidine is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazoles can react with primary amines, and oxadiazoles can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Scientific Research Applications
Antileishmanial and Antimalarial Activity
Compounds bearing a pyrazole structure have been reported to exhibit potent antileishmanial and antimalarial activities. A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of an enzyme associated with these diseases, characterized by lower binding free energy .
Antibacterial Activity
Pyrazole derivatives have also been synthesized and tested for their antibacterial activity against various bacterial strains such as Escherichia coli, Bacillus cereus, Proteus vulgaris, and Staphylococcus aureus using methods like Agar Well Diffusion .
Cytotoxic Activity
Some pyrazole-containing compounds have been designed and synthesized with significant cytotoxic activity against certain cell lines. These compounds have shown promising activity, with some exhibiting greater capability compared to standard reference drugs .
Chemical Synthesis and Characterization
Pyrazole derivatives are often synthesized and characterized for their structural properties using techniques like FTIR, NMR, and X-ray crystallography. These studies contribute to the understanding of their chemical behavior and potential applications .
Drug Discovery
The pyrazole moiety is a common feature in many drug discovery efforts due to its pharmacological significance. New series of compounds with this structure have been synthesized for potential therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-15(12(2)21-20-11)18(24)23-9-8-14(10-23)16-19-17(25-22-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJHAHLUVZRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.